

## Technical Support Center: Optimizing Injection Molding with RJG eDart

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their injection molding processes using RJG eDart data. The focus is on leveraging data to diagnose and resolve common molding defects, ensuring part quality and process repeatability, which are critical in scientific and medical applications.

## Frequently Asked Questions (FAQs)

Q1: What is the RJG eDart System?

A: The RJG eDart<sup>™</sup> is a comprehensive process monitoring and control system for injection molding.[1][2] It provides real-time data from sensors within the mold and on the machine to help users stabilize the molding process, contain out-of-spec parts, and improve overall part quality.[1][3] The system is essential for implementing scientific and DECOUPLED MOLDING® techniques, which are crucial for producing consistent, high-quality parts.[4][5] By monitoring variables from the plastic's point of view, it helps control the two greatest variables in molding: people and plastic.

Q2: What are the key parameters monitored by the eDart system?

A: The eDart system monitors a wide range of parameters by collecting data from sensors on the machine and in the mold.[1] Key parameters include:

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- Cavity Pressure: In-mold sensors measure the pressure of the plastic inside the mold cavity, which is highly correlated with part quality.[2][6]
- Cavity Temperature: Sensors can also track the temperature within the mold.
- Screw Position: A sensor tracks the linear position of the screw, providing data on injection velocity and shot size.[7]
- Injection Pressure: This is the hydraulic or electric pressure used to move the screw forward.
   [7]
- Material Viscosity: The eDart calculates an "Effective Viscosity" value, which is a critical indicator of the material's state and consistency.[4]

Q3: What is a "template" in the eDart system and why is it important?

A: A template in the eDart system is a stored set of curves and summary data from a single, "good" molding cycle.[8] This template represents the ideal process for a specific mold and material. Once a template is saved, the eDart system compares every subsequent cycle to it.[8] This allows for immediate detection of process deviations.[8] Templates are crucial for ensuring process consistency, transferring molds between machines efficiently, and maintaining quality over long production runs.[9]

Q4: How does the eDart system help in achieving a DECOUPLED MOLDING® III process?

A: DECOUPLED MOLDING® III (DIII) is a scientific molding technique that separates the molding process into distinct stages: fill, pack, and hold.[5][10] The eDart system is instrumental in implementing DIII by providing the necessary control and visibility into each stage.[1][5] It uses cavity pressure data to determine the precise moment the cavity is full (V-P transfer) and then controls the pack and hold phases based on in-mold conditions rather than machine timers.[5] This allows the process to automatically compensate for variations in material viscosity, ensuring consistent part quality.[4][5]

Q5: What are the differences between the eDart software modules (flx, conx, apex)?

A: The eDart system offers different software modules to meet various needs:[8][9]



- eDart flx™: Focuses on in-cavity data. It allows you to see what is happening inside the mold using pressure and temperature sensors and can automatically divert suspect parts.[8][9]
- eDart conx<sup>™</sup>: Monitors machine conditions and material viscosity. It verifies that the process is repeatable and running to the established setup.[8][9]
- eDart apex<sup>™</sup>: This is the most comprehensive module, combining all the features of flx and conx.[9] It provides full process control, minimizes the impact of material variation, and enables advanced functions like valve gate sequencing.[9]

Q6: How are alarms set in the eDart system?

A: Alarms in the eDart system are set on summary values, which are key metrics calculated from the cycle data (e.g., Peak Cavity Pressure, Cycle Integral).[11] When a summary value falls outside the predefined upper or lower limits, an alarm is triggered.[11] This can be used to notify an operator or automatically sort parts using a diverter.[11] The eDart can suggest initial alarm levels based on the mean and standard deviation of the last 20 stable shots.[12] For more precise alarms, a correlation study can be performed using the Auto Correlator tool to link summary values directly to critical part dimensions.[13]

Q7: What is the "Summary Graph" and what does it show?

A: The Summary Graph displays key calculated values (summary values) for each cycle over time. This allows you to monitor the stability and consistency of your process over an entire production run. You can select which summary values are most important for your process to display on the graph.[11] The graph can also display alarm lines, making it easy to see when the process deviates from the acceptable range.[11]

# **Troubleshooting Guides Issue: Short Shots**

Q: How do I use eDart data to diagnose and fix short shots?

A: A short shot occurs when the molten plastic fails to fill the entire mold cavity, resulting in an incomplete part. [6] This can be caused by a variety of factors including insufficient material, low

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injection pressure or speed, or premature solidification of the plastic. The eDart system, particularly with an end-of-cavity sensor, is highly effective at diagnosing the root cause.

An end-of-cavity pressure sensor will show little to no pressure if the plastic does not reach it. [6] This provides definitive proof of a short shot before the mold even opens. By analyzing the eDart data, you can determine if the issue is related to material viscosity, machine performance, or process settings.

Experimental Protocol: Diagnosing Short Shots

- Verify with eDart Data: Confirm the defect by observing the "Peak Cavity Pressure" at the end-of-cavity sensor on the eDart's Summary Graph. A value at or near zero indicates a short shot.[6]
- Check Material Viscosity: Monitor the "Effective Viscosity / Fill" summary value. A sudden increase in viscosity can prevent the material from filling the cavity completely.
- Analyze Injection Pressure: View the "Peak Injection Pressure" on the Summary Graph. If the pressure is hitting its maximum limit, the process may be pressure-limited, preventing a full shot.
- Review Fill Time: Check the "Process Time / Cavity Fill".[14] A longer-than-normal fill time can allow the material to cool and solidify before the cavity is full.
- Make Systematic Adjustments: Based on the data, make one adjustment at a time. For
  example, if viscosity is high, consider increasing melt temperature. If the process is
  pressure-limited, you may need to increase the injection speed or pressure setting on the
  machine.
- Document and Save Template: Once the process is stable and producing good parts, save a new template to capture the optimized process parameters.

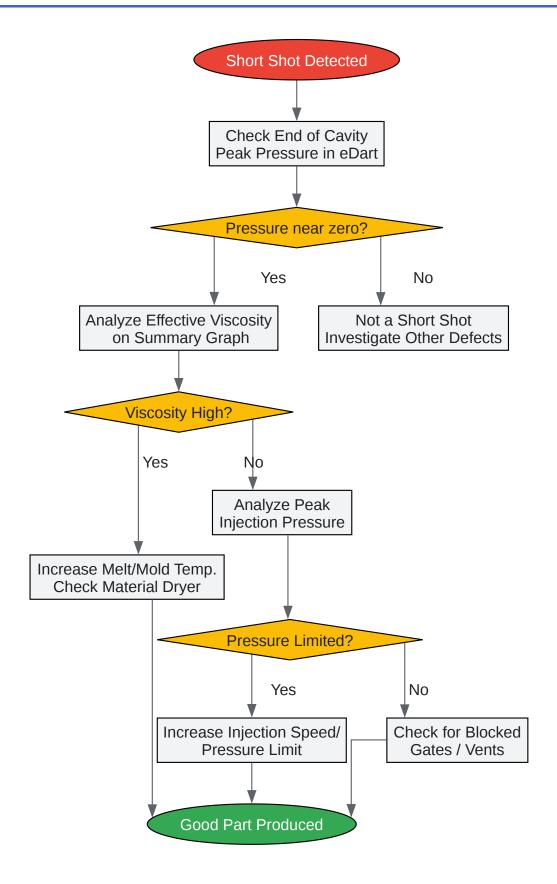
Data Presentation: eDart Variables for Troubleshooting Short Shots



eDart Summary Value	Potential Observation for Short Shots	Corrective Action
Peak Cavity Pressure (End of Cavity)	Value is at or near zero.	Confirms a short shot. Proceed with other checks.
Effective Viscosity / Fill	A significant increase from the template value.	Increase melt/mold temperature; check for material issues (e.g., moisture).
Peak Injection Pressure	Value is at the machine's set pressure limit.	Increase injection speed/pressure limit; investigate for flow restrictions.
Process Time / Cavity Fill	Value is longer than the template.	Increase injection speed; check for blocked gates or vents.

Troubleshooting Workflow: Short Shots





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Caption: Troubleshooting workflow for short shots using eDart data.



#### Issue: Flash

Q: How can I use the eDart system to eliminate flash on my molded parts?

A: Flash is a defect where a thin layer of excess plastic escapes the mold cavity, typically at the parting line.[15] It is often caused by over-packing the mold, insufficient clamp force, or variations in the material or process that lead to excessive cavity pressure. The eDart system is an excellent tool for identifying the root cause of flash by precisely monitoring the pressure inside the cavity.

By analyzing the cavity pressure curves, you can determine if the flash is occurring during the filling stage (first stage) or the packing/holding stage (second stage). This is a key diagnostic step enabled by a DECOUPLED MOLDING® approach.

Experimental Protocol: Diagnosing Flash

- Identify Flash Timing: Use the eDart's Cycle Graph to observe the cavity pressure curve. If
  the pressure at the end of fill (at V-P transfer) is excessively high, flash may be occurring
  during the first stage (fill). If the pressure spikes significantly during pack and hold, the issue
  is in the second stage.
- Perform a Gate Seal Study: A gate seal study helps determine the optimal hold time. If hold time is too long after the gate has sealed, over-packing can occur, leading to flash. The eDart can show the point at which cavity pressure at the gate no longer drops after hold pressure is removed, indicating gate seal.
- Check for Process Variations: Use the Summary Graph to look for inconsistencies in "Peak Cavity Pressure" or "Effective Viscosity". A drop in viscosity can cause the same machine settings to generate higher cavity pressure, leading to flash.
- Adjust Process Systematically:
  - If flash occurs during fill: Reduce the shot size or transfer position so the cavity is only 95-98% full on the first stage.
  - If flash occurs during pack/hold: Reduce the pack or hold pressure.



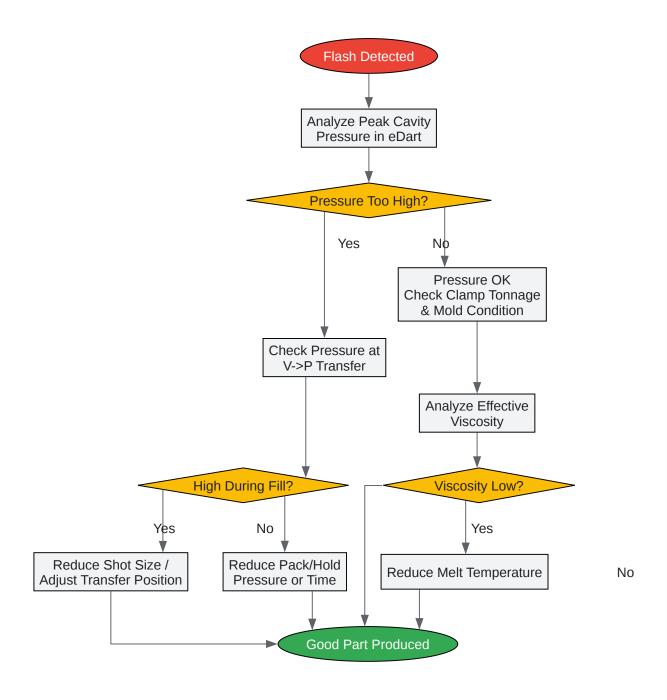
- If viscosity is low: Lower the melt temperature.
- Set Alarms: Once the process is stable, set upper alarms on "Peak Cavity Pressure" to automatically contain any parts made if a process variation causes pressure to spike again.

Data Presentation: eDart Variables for Troubleshooting Flash

eDart Summary Value	Potential Observation for Flash	Corrective Action
Peak Cavity Pressure	Value is significantly higher than the template.	Reduce pack/hold pressure; verify shot size and transfer position.
Pressure at V->P Transfer	Value is excessively high.	Reduce shot size to achieve 95-98% fill on first stage.
Effective Viscosity / Fill	A significant decrease from the template value.	Reduce melt/barrel temperatures; check material lot.
Integral (Pressure vs. Time)	Value is higher than the template.	Reduce pack/hold time or pressure.

Troubleshooting Workflow: Flash





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Caption: Troubleshooting workflow for flash using eDart data.



#### **Issue: Sink Marks**

Q: How do I use eDart data to prevent sink marks on my parts?

A: Sink marks are depressions on the surface of a part, often occurring in thicker sections like ribs or bosses.[16][17] They are caused by localized shrinkage of the material as it cools when there isn't enough plastic packed into the area to compensate.[18] The root cause is often insufficient packing pressure or time.[16][17] The eDart system's cavity pressure sensors provide direct feedback on how well the part is being packed out.

Low pressure at the end of the cavity during the pack and hold phase is a strong indicator that the conditions are right for sink marks to form. By optimizing the pack and hold profile to maintain adequate pressure until the gate freezes, sink can be eliminated.

Experimental Protocol: Diagnosing Sink Marks

- Analyze End-of-Cavity Pressure: On the eDart Cycle Graph, examine the pressure curve from a sensor at the end of the cavity. A low or rapidly decaying pressure during the hold phase indicates insufficient packing.
- Perform a Gate Seal Study: This is critical for sink marks. The goal is to apply holding pressure until the gate is frozen to prevent material from flowing back out of the cavity. Use the eDart to find the exact time the gate seals and set the hold time just beyond that point.
- Evaluate Pack and Hold Pressure: The magnitude of the pack and hold pressure is key. If the end-of-cavity pressure is too low, the pack/hold pressure may need to be increased to force more material into the cavity.
- Check for Consistent Packing: Use the "Integral (Pressure vs. Time)" summary value on the Summary Graph. Low or inconsistent values for this parameter suggest that the total amount of packing pressure applied over time is insufficient or variable, leading to sink.
- Systematic Adjustments:
  - Increase hold time until gate seal is achieved.
  - Increase pack/hold pressure to raise the pressure at the end of the cavity.



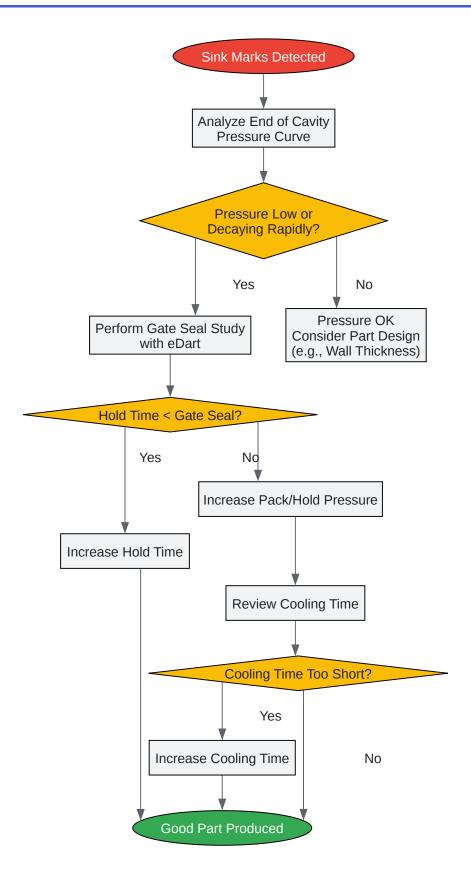
- Ensure cooling time is adequate to allow the part to solidify under pressure.[17]
- Set Alarms: Once the optimal process is found, set lower-limit alarms on "Peak Cavity Pressure" and "Integral" to catch any cycles where the part may have been under-packed.

Data Presentation: eDart Variables for Troubleshooting Sink Marks

eDart Summary Value	Potential Observation for Sink Marks	Corrective Action
Peak Cavity Pressure (End of Cavity)	Value is lower than the established template.	Increase pack/hold pressure.
Integral (Pressure vs. Time)	Value is low or inconsistent.	Increase hold time and/or hold pressure.
Time to Gate Seal	Hold time is shorter than gate seal time.	Increase hold time to be just longer than gate seal time.
Cooling Time	Insufficient cooling time.	Increase cooling time to allow solidification under pressure.

Troubleshooting Workflow: Sink Marks





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Caption: Troubleshooting workflow for sink marks using eDart data.



### **Issue: Warping**

Q: My parts are warping after ejection. How can eDart data help me identify the cause and correct it?

A: Warping is the distortion of a part after it is ejected from the mold.[19] It is caused by non-uniform shrinkage, which creates internal stresses.[20] The primary causes of non-uniform shrinkage are variations in cooling, packing, and material orientation. The eDart system helps diagnose warping by providing data that can pinpoint inconsistencies in packing and cooling across different areas of the part.

If a mold is equipped with multiple cavity pressure sensors, the eDart can create a "balance graph" to show pressure variations between cavities. Unbalanced packing is a very common cause of warping. Similarly, inconsistencies in cooling can be inferred from the rate of pressure decay on the cavity pressure curves.

Experimental Protocol: Diagnosing Warping

- Analyze Cavity Balance: If using multiple cavity pressure sensors, use the eDart's "Summary Bar Chart" to view the balance of "Peak Cavity Pressure" or "Integral" across all sensors.[21] Significant variation indicates that some areas are being packed out more than others, which will lead to differential shrinkage.
- Examine Pressure Decay Rates: On the Cycle Graph, overlay the pressure curves from different sensors. If the pressure in one area decays much faster than another, it can indicate a higher mold temperature in that area, leading to slower cooling and different shrinkage rates.
- Check for Over-Packing: Excessively high packing pressure can induce high levels of molded-in stress, which is released as warpage after ejection. Compare the "Peak Cavity Pressure" to the material's recommended limits.
- Ensure Consistent Process: Use the Summary Graph to monitor the stability of key
  parameters like "Effective Viscosity," "Peak Cavity Pressure," and "Process Time / Cavity Fill"
  over time. Inconsistent processing is a major contributor to warping.
- Systematic Adjustments:



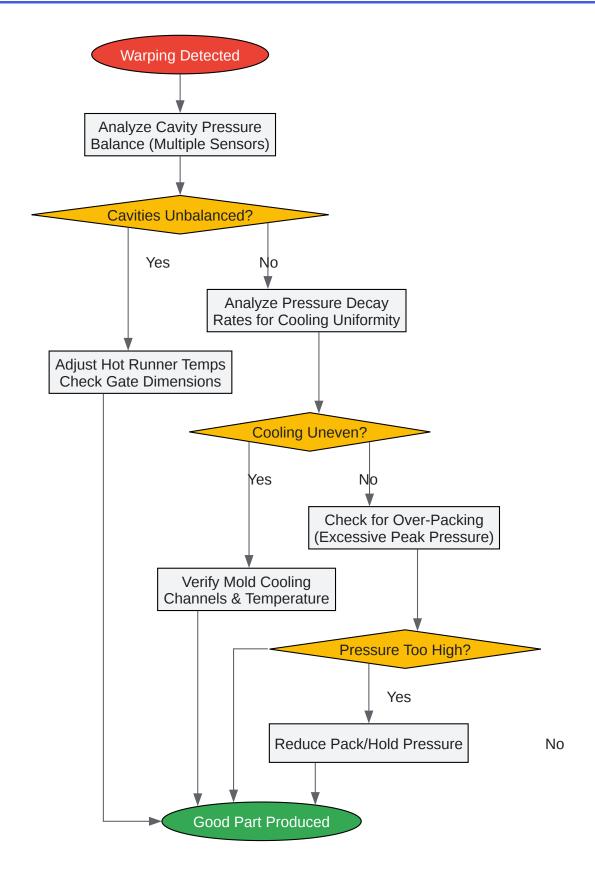
- o If cavities are unbalanced: Adjust hot runner temperatures or gate sizes to balance the fill.
- If cooling is uneven: Check mold cooling channels for blockages and verify that the mold surface temperature is uniform (within 10°F is a good rule of thumb).[20][22]
- If over-packing is suspected: Reduce the pack/hold pressure.
- Set Alarms: Use the alarm features to monitor the balance between cavities and contain any parts where the variation exceeds a set limit.

Data Presentation: eDart Variables for Troubleshooting Warping

eDart Summary Value	Potential Observation for Warping	Corrective Action
Peak Cavity Pressure (Balance)	High variation between multiple sensors.	Adjust hot runner temperatures to balance fill; check for gate obstructions.
Cavity Pressure Curve (Decay Rate)	Different decay rates between sensors.	Check mold cooling for uniformity; verify coolant flow and temperature.
Peak Cavity Pressure (Magnitude)	Excessively high values.	Reduce pack/hold pressure to minimize molded-in stress.
Effective Viscosity / Fill (Stability)	High variation over time.	Stabilize the process; check melt temperature, material handling, and machine consistency.

Troubleshooting Workflow: Warping





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Caption: Troubleshooting workflow for warping using eDart data.



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